molecular formula C8H13BrF2O B15291770 1-Bromo-1,1-difluoro-octan-2-one

1-Bromo-1,1-difluoro-octan-2-one

Cat. No.: B15291770
M. Wt: 243.09 g/mol
InChI Key: BOTVGYDPRVBKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-1,1-difluoro-octan-2-one is an organofluorine compound with the molecular formula C8H13BrF2O. This compound is characterized by the presence of bromine and fluorine atoms attached to an octanone backbone. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-1,1-difluoro-octan-2-one can be synthesized through several methods. One common approach involves the bromination of 1,1-difluoro-octan-2-one using bromine or a bromine-containing reagent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1,1-difluoro-octan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction: The compound can be reduced to form 1,1-difluoro-octan-2-ol using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate can oxidize the compound to form carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted octanones.

    Reduction: Formation of 1,1-difluoro-octan-2-ol.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

1-Bromo-1,1-difluoro-octan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1,1-difluoro-octan-2-one involves its interaction with nucleophiles and electrophiles. The presence of bromine and fluorine atoms makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-1,1-difluorohexane
  • 1-Bromo-1,1-difluoro-1-phenylethane
  • 1-Bromo-2,2-difluorohexane

Comparison

1-Bromo-1,1-difluoro-octan-2-one is unique due to its specific structure, which includes an octanone backbone with bromine and fluorine substituents. This structure imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the octanone group allows for specific interactions with nucleophiles and electrophiles, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H13BrF2O

Molecular Weight

243.09 g/mol

IUPAC Name

1-bromo-1,1-difluorooctan-2-one

InChI

InChI=1S/C8H13BrF2O/c1-2-3-4-5-6-7(12)8(9,10)11/h2-6H2,1H3

InChI Key

BOTVGYDPRVBKIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C(F)(F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.